(3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Description
Definition and Chemical Classification
(3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a bicyclic anhydrosugar characterized by two fused oxygen-containing rings: a 6,8-dioxabicyclo[3.2.1]octane core and a substituted oxane (pyranose) moiety. Its structure features multiple hydroxyl groups, a hydroxymethyl substituent, and an ether bridge formed via intramolecular dehydration, classifying it as a 1,6-anhydrohexose derivative . The compound belongs to the broader family of anhydrosugars, which are carbohydrate derivatives formed through pyrolysis or acid-catalyzed elimination of water from monosaccharides .
Key Structural Features:
| Feature | Description |
|---|---|
| Bicyclic system | 6,8-Dioxabicyclo[3.2.1]octane fused to a pyranose ring |
| Functional groups | Hydroxyl (-OH), hydroxymethyl (-CH2OH), ether linkage (C-O-C) |
| Stereochemistry | Multiple chiral centers (R/S configurations at C3, C4, C5, C6) |
Historical Context of Discovery
The discovery of anhydrosugars dates to the late 19th century, with Charles Tanret’s isolation of levoglucosan (1,6-anhydro-β-D-glucopyranose) in 1894 . Complex derivatives like the target compound emerged from mid-20th-century studies on cellulose pyrolysis and carbohydrate thermolysis. Early work by Pictet and Sarasin (1918) demonstrated that cellulose pyrolysis under vacuum yields anhydrosugar-rich fractions, paving the way for identifying structurally intricate variants . Advances in chromatography and nuclear magnetic resonance (NMR) spectroscopy in the 1980s–2000s enabled precise characterization of bicyclic anhydrosugars, including this compound .
Systematic Nomenclature and Alternative Names
The systematic IUPAC name reflects its stereochemistry and functional groups:
- Primary name : this compound.
- Alternative names :
- Bicyclic levoglucosan derivative
- 1,6-Anhydro-β-D-glucopyranosyl-(1→2)-D-glucitol (proposed trivial name based on glycosidic linkage)
- 2-O-(6,8-Dioxabicyclo[3.2.1]oct-2-yl)-D-glucitol
Nomenclature Rules Applied:
Position in Carbohydrate Chemistry
This compound occupies a niche in carbohydrate chemistry as a bridged anhydrosugar with dual functionality:
- Pyrolysis product : Forms during controlled thermal degradation of cellulose or starch, similar to levoglucosan .
- Synthetic intermediate : Serves as a precursor for chiral polymers or glycosidase inhibitors due to its rigid bicyclic framework .
- Biochemical relevance : Potential substrate for microbial enzymes like levoglucosan dehydrogenase, which metabolize anhydrosugars in biomass-rich environments .
Relationship to Other Anhydrosugars
The compound shares structural and functional similarities with well-characterized anhydrosugars but exhibits distinct features:
Its formation likely involves secondary condensation reactions during pyrolysis, where levoglucosan intermediates undergo further dehydration or cyclization . Unlike simpler anhydrosugars, the bicyclic structure confers enhanced thermal stability and resistance to hydrolysis .
Properties
IUPAC Name |
(3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O10/c13-1-3-5(14)6(15)8(17)12(20-3)22-10-4-2-19-11(21-4)9(18)7(10)16/h3-18H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYZUJSCZCPGHH-YAOKBAGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
Carbohydrate precursors such as D-glucose or D-glucopyranose derivatives serve as the foundational substrates for synthesizing the bicyclic and tetrahydroxy structures. These sugars are chosen due to their inherent stereochemistry and functional groups, which facilitate regio- and stereoselective transformations necessary for the target molecule.
- D-Glucose derivatives are typically employed, with protective groups introduced to mask reactive hydroxyl groups, enabling selective modifications at specific positions.
Protection and Activation of Hydroxyl Groups
To achieve regioselectivity during subsequent reactions, hydroxyl groups on the sugar backbone are protected using common protecting groups such as benzyl (Bn), acetyl (Ac), or silyl groups. This step ensures that only targeted hydroxyls participate in the transformations.
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Protection | Benzyl chloride, pyridine | Room temperature | Protect hydroxyl groups to prevent undesired reactions |
| Activation | Tosyl chloride, pyridine | 0°C to room temperature | Convert hydroxyls into better leaving groups for substitution |
Formation of the Dioxabicyclo[3.2.1]octane Core
The core bicyclic structure is synthesized via intramolecular cyclization reactions. Two main approaches are documented:
Intramolecular nucleophilic substitution where a hydroxyl group attacks an activated carbon center, forming the bicyclic ring system.
Oxidative cyclization involving periodate oxidation of diols to generate aldehyde intermediates, which then undergo cyclization.
- After selective deprotection of hydroxyl groups, oxidation of specific diols using sodium periodate produces aldehyde functionalities.
- These aldehydes then undergo intramolecular nucleophilic attack by neighboring hydroxyl groups, leading to the formation of the dioxabicyclo[3.2.1]octane ring system.
Stereoselective Functionalization
Stereochemistry is critical; thus, chiral catalysts or stereoselective reagents are employed:
- Use of chiral auxiliaries or chiral catalysts during cyclization ensures the correct stereochemistry at each chiral center.
- Enzymatic or chemoenzymatic methods may be applied for high stereoselectivity, especially in the hydroxylation steps.
Glycosidic Linkage Formation
The linkage between the bicyclic core and the oxane ring is achieved via glycosylation:
- Activation of the bicyclic intermediate as a glycosyl donor (e.g., via trichloroacetimidates or thioglycosides).
- Coupling with a hydroxymethylated oxane acceptor under Lewis acid catalysis (e.g., BF₃·Et₂O) to form the glycosidic bond.
Final Deprotection and Purification
- Removal of protecting groups using hydrogenolysis (for benzyl groups) or basic hydrolysis (for acetyl groups).
- Purification via chromatography (e.g., HPLC, flash chromatography) to isolate the pure target compound.
Data Table Summarizing the Preparation Methods
| Step | Reagents | Conditions | Purpose | Key Notes |
|---|---|---|---|---|
| Protection of hydroxyls | Benzyl chloride, pyridine | RT | Regioselectivity | Protect hydroxyl groups to control reactivity |
| Oxidation of diols | Sodium periodate | Cold, aqueous | Generate aldehyde intermediates | Facilitates cyclization |
| Intramolecular cyclization | Base or acid catalysis | Mild heat | Form bicyclic core | Stereocontrol critical |
| Glycosylation | Trichloroacetimidates, Lewis acids | RT to 50°C | Link bicyclic core to oxane | Stereoselective glycosidic bond formation |
| Deprotection | Hydrogenolysis, base hydrolysis | Mild conditions | Final compound | Purify by chromatography |
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into simpler sugar derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and acids.
Major Products Formed
The major products formed from these reactions include various sugar derivatives and oligosaccharides, which have applications in different fields of research .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 666.6 g/mol. It features multiple hydroxyl groups and a bicyclic structure that contribute to its reactivity and potential applications.
Biomedical Applications
2.1 Diabetes Research
This compound has garnered attention in diabetes research due to its structural similarity to natural saccharides like maltose. It is being investigated for its role in glucose metabolism and insulin sensitivity. Studies suggest that oligosaccharides can modulate glycemic responses and may offer therapeutic benefits for metabolic disorders .
2.2 Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties that can protect cells from oxidative stress. This is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role .
2.3 Drug Delivery Systems
The unique structure of this oligosaccharide allows it to be utilized in drug delivery systems. Its ability to form stable complexes with pharmaceutical agents enhances the bioavailability and efficacy of drugs .
Food Science Applications
3.1 Prebiotic Potential
As a carbohydrate derivative, this compound may serve as a prebiotic agent that promotes the growth of beneficial gut microbiota. This application is particularly important in developing functional foods aimed at improving gut health and overall well-being.
3.2 Flavor Enhancement
The compound's sweetness profile can be leveraged in food formulations to enhance flavor without significantly increasing caloric content. This makes it an attractive alternative to traditional sweeteners in low-calorie food products .
Material Science Applications
4.1 Biodegradable Polymers
Due to its carbohydrate nature, this oligosaccharide can be incorporated into biodegradable polymers for sustainable packaging solutions. The development of such materials aligns with current environmental goals to reduce plastic waste .
4.2 Coatings and Adhesives
Research has explored the use of this compound in creating bio-based coatings and adhesives that are environmentally friendly while maintaining high performance standards in various industrial applications .
Mechanism of Action
(3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol exerts its effects through various molecular pathways. It is metabolized by enzymes such as maltose phosphorylase and beta-phosphoglucomutase, which facilitate its degradation and utilization in metabolic processes . The compound interacts with specific molecular targets, including enzymes involved in carbohydrate metabolism, to exert its biological effects .
Comparison with Similar Compounds
Research Findings and Contradictions
- Contradictions : While simpler glycosides (e.g., ) show high solubility, bicyclic systems could lower solubility, necessitating formulation optimizations .
- Recent Advances : and describe glycosides with fused benzofuran-oxane structures, underscoring the pharmacological versatility of complex glycosides .
Biological Activity
Chemical Structure and Properties
The compound features multiple hydroxyl groups and a bicyclic structure that contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 402.43 g/mol.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress which is linked to various diseases such as cancer and cardiovascular disorders. Studies have shown that the compound can scavenge free radicals effectively.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a variety of pathogens. In vitro studies reveal its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
In animal models, this compound has been shown to reduce inflammation markers significantly. It modulates inflammatory pathways, indicating its potential use in treating chronic inflammatory diseases such as arthritis.
Neuroprotective Effects
Recent studies suggest that the compound may offer neuroprotective benefits. It appears to inhibit neuronal apoptosis and promote cell survival in models of neurodegenerative diseases like Alzheimer's disease.
Study 1: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated an IC50 value of 25 µM, demonstrating potent antioxidant activity compared to standard antioxidants like ascorbic acid.
Study 2: Antimicrobial Activity
In a clinical trial assessing the antimicrobial effects against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively. These findings suggest its potential as a natural preservative in food products or a therapeutic agent in infections.
Study 3: Anti-inflammatory Mechanism
A study involving murine models of arthritis revealed that administration of the compound resulted in a significant decrease in paw swelling and inflammatory cytokines (TNF-α and IL-6). Histopathological analysis confirmed reduced synovial inflammation.
Research Findings Summary Table
| Activity | Method | Findings |
|---|---|---|
| Antioxidant | DPPH Assay | IC50 = 25 µM |
| Antimicrobial | MIC Testing | MIC against S. aureus = 15 µg/mL |
| MIC against E. coli = 20 µg/mL | ||
| Anti-inflammatory | Murine Arthritis Model | Reduced paw swelling; decreased TNF-α and IL-6 levels |
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing (3R,4S,5S,6R)-2-[[...]triol with high stereochemical purity?
- Methodological Answer :
- Step 1 : Use orthogonal protecting groups (e.g., benzoyl or acetyl) to shield hydroxyl groups during glycosylation. This minimizes unwanted side reactions .
- Step 2 : Employ catalytic asymmetric synthesis with chiral auxiliaries (e.g., organocatalysts) to control stereochemistry at the bicyclo[3.2.1]octane moiety .
- Step 3 : Purify intermediates via preparative HPLC with a polar stationary phase (e.g., C18 column) and acetonitrile/water gradients to resolve diastereomers .
- Validation : Confirm stereochemistry using NOESY NMR and X-ray crystallography .
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?
- Methodological Answer :
- Approach : Standardize assay conditions (pH, temperature, solvent) to eliminate variability. For example, use phosphate-buffered saline (pH 7.4) for in vitro enzyme inhibition studies .
- Data Cross-Validation : Compare results across orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm binding affinities .
- Statistical Analysis : Apply factorial design of experiments (DoE) to identify confounding variables (e.g., trace metal ions in buffers) that may alter activity .
Advanced Research Questions
Q. What computational strategies are effective for modeling the interaction of this compound with carbohydrate-processing enzymes?
- Methodological Answer :
- Step 1 : Perform molecular docking (e.g., AutoDock Vina) using the enzyme’s crystal structure (PDB ID) to predict binding poses. Focus on hydrogen bonding with the bicyclo[3.2.1]octane oxygen atoms .
- Step 2 : Conduct molecular dynamics (MD) simulations (e.g., GROMACS) over 100 ns to assess stability of the ligand-enzyme complex. Monitor RMSD and binding free energy (MM/PBSA) .
- Validation : Compare computational predictions with experimental kinetics (e.g., IC50 values from enzyme inhibition assays) .
Q. How can researchers design a multi-step synthesis route that minimizes epimerization at the C3 and C4 positions?
- Methodological Answer :
- Strategy : Use low-temperature (-78°C) conditions for glycosylation steps to suppress anomerization. Employ non-polar solvents (e.g., toluene) to stabilize transition states .
- Protection-Deprotection : Temporarily mask the C6 hydroxymethyl group with a silyl ether (e.g., TBSCl) to prevent β-elimination during acidic deprotection of other hydroxyls .
- Quality Control : Monitor reaction progress via inline FTIR to detect intermediate epimerization in real time .
Q. What experimental approaches can address contradictory data on this compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Step 1 : Measure partition coefficients (LogP) using shake-flask methods with octanol/water systems. Adjust pH to 5–7 to mimic physiological conditions .
- Step 2 : Perform Hansen solubility parameter (HSP) analysis to identify optimal solvent blends (e.g., DMSO-water mixtures) for formulation .
- Advanced Tools : Use synchrotron-based small-angle X-ray scattering (SAXS) to study aggregation behavior in dilute solutions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
